2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Overview
Description
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential enzyme-inhibitory and antimicrobial activities.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of fluorescent materials due to its photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur dichloride (S₂Cl₂) and a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) in chlorobenzene. This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the desired thiazole-fused product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted thiazole compounds .
Mechanism of Action
The mechanism of action of 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione involves its interaction with various biological targets. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the thiazole ring can interact with enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- 2,3-Dihydroanthra[2,3-d][1,3]thiazole-4,11-dione
- 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione
Uniqueness
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. The presence of the methylamino group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(methylamino)benzo[f][1,3]benzothiazole-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-13-12-14-8-9(15)6-4-2-3-5-7(6)10(16)11(8)17-12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPGKZSOCTUHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735055 | |
Record name | 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80937-12-8 | |
Record name | 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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